Noremopamil

描述

Noremopamil is a calcium entry blocker . It is also used as the precursor for radiolabelling emopamil . The CAS number for Noremopamil is 86656-29-3 .

Synthesis Analysis

The asymmetric synthesis of (2S)-2- (2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis (4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol as the key reaction . The stereochemistry of the chiral quaternary center was confirmed by transformation of 2 to (S)-noremopamil . This method requires minimal purification procedures and affords high chemical and optical yields .

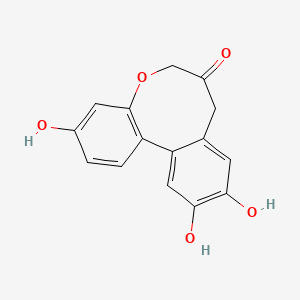

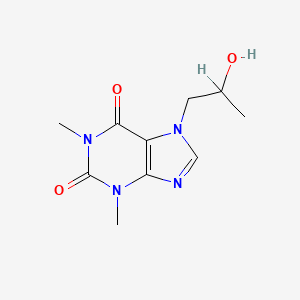

Molecular Structure Analysis

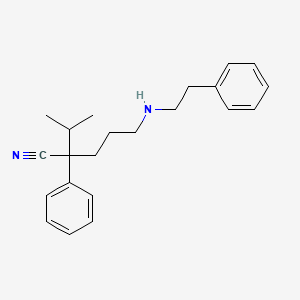

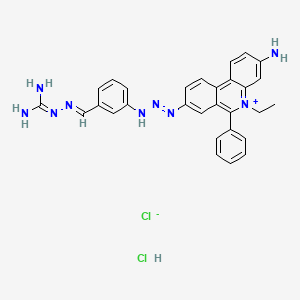

(S)-Noremopamil contains a total of 53 bonds; 25 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .

科学研究应用

1. Impact on Postischemic Energy Metabolism

Noremopamil, as a phenylalkylamine calcium entry blocker, has been studied for its effects on postischemic energy metabolism in the isolated perfused rat brain. Research indicates that noremopamil, along with emopamil and gallopamil, enhances the postischemic restoration of high-energy phosphate levels. These effects are believed to be linked to calcium entry blockade and are associated with increased postischemic perfusion rates. This suggests that noremopamil could be more effective than emopamil and gallopamil in accelerating the restitution of postischemic energy metabolism, potentially due to vasodilation effects (Weber, Bielenberg, & Krieglstein, 1988).

2. Role in Genetic and Public Health Research

While not directly linked to noremopamil, the research methodologies used in genetic and public health studies are relevant to understanding how this drug might be applied in a broader scientific context. Studies like those focusing on gene-environment interactions and translational epidemiology provide frameworks for examining the implications of drugs like noremopamil in human health and illness. This research approach helps in understanding the genetic and environmental risks associated with various drugs and their potential impacts on public health (Shostak, 2003).

3. Involvement in Cellular Mechanisms and Metabolism

Research on P450 enzymes involved in the metabolism of drugs like verapamil and its derivative noremopamil can provide insights into the drug’s metabolic pathways and potential interactions with other substances. Studies have identified the enzymes responsible for the metabolism of verapamil and norverapamil, shedding light on the processes that could influence noremopamil's efficacy and safety in human use (Kroemer et al., 1993).

属性

IUPAC Name |

2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJSQALWXRRRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Noremopamil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)